molecular formula C28H24O4 B3056625 2,4,5-Tris(benzyloxy)benzaldehyde CAS No. 7298-35-3

2,4,5-Tris(benzyloxy)benzaldehyde

Cat. No.: B3056625
CAS No.: 7298-35-3
M. Wt: 424.5 g/mol
InChI Key: YCXDJYMGMZGUPY-UHFFFAOYSA-N
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Description

2,4,5-Tris(benzyloxy)benzaldehyde (CAS 7298-35-3) is a substituted benzaldehyde derivative of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials . Its structure, which features three benzyloxy groups at the 2-, 4-, and 5-positions of the aromatic ring, combines electron-donating properties with a reactive aldehyde functionality . This makes it a versatile building block for various reactions, including nucleophilic additions and condensation reactions . The compound has demonstrated specific and valuable applications in medicinal chemistry research. Derivatives containing the benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of the aldehyde dehydrogenase 1A3 (ALDH1A3) enzyme . ALDH1A3 is a cancer stem cell biomarker overexpressed in various cancers, such as metastatic breast cancer and non-small-cell lung cancer, and its inhibition is a promising therapeutic strategy . Research shows that such inhibitors can bind to the substrate-binding pocket of ALDH1A3, interacting with aromatic amino acid residues like Trp189 and Tyr472, and exhibit significant neuroprotective effects against oxidative stress and neuroinflammation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,4,5-tris(phenylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O4/c29-18-25-16-27(31-20-23-12-6-2-7-13-23)28(32-21-24-14-8-3-9-15-24)17-26(25)30-19-22-10-4-1-5-11-22/h1-18H,19-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDJYMGMZGUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528701
Record name 2,4,5-Tris(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-35-3
Record name 2,4,5-Tris(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Benzylation of Hydroquinone Derivatives

2,4,5-Trihydroxybenzene is treated with benzyl bromide (3.5 eq.) and K₂CO₃ in refluxing acetone for 18 hours, yielding 2,4,5-tris(benzyloxy)benzene in 85% yield.

Step 2: Formylation

The tris(benzyloxy)benzene intermediate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at −10°C to generate the Vilsmeier reagent (chloroiminium ion). Subsequent heating to 60°C for 6 hours facilitates electrophilic substitution at the para position relative to the methoxy groups, producing the aldehyde in 70–80% yield.

Critical Considerations:

  • Excess POCl₃ (≥2.5 eq.) ensures complete iminium ion formation.
  • Hydrolysis with sodium acetate buffer (pH 5–6) prevents over-oxidation.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for 2,4,5-Tris(benzyloxy)benzaldehyde Synthesis

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Direct Alkylation 60–75 92–95 High 120–150
Mitsunobu Reaction 45–55 98–99 Low 300–400
Vilsmeier-Haack 70–80 90–93 Moderate 180–220

The Vilsmeier-Haack route balances yield and cost, making it preferable for multi-gram syntheses. Conversely, the Mitsunobu method is reserved for small-scale applications requiring high regiochemical fidelity.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A patented continuous-flow system achieves this by combining the direct alkylation and Vilsmeier-Haack steps in a single reactor. Key parameters include:

  • Residence Time: 30 minutes at 100°C for alkylation; 10 minutes at 60°C for formylation.
  • Catalyst Recycling: Phosphorus oxychloride is recovered via distillation (85% efficiency).
  • Purification: Centrifugal partition chromatography replaces silica gel, reducing solvent waste by 60%.

Scientific Research Applications

2,4,5-Tris(benzyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-Tris(benzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and benzyloxy functional groups. These interactions can involve covalent bonding, hydrogen bonding, or van der Waals forces, leading to changes in the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Structural Properties

4-(Benzyloxy)benzaldehyde (BBA)
  • Structure : Single benzyloxy group at the 4-position.
  • Key Findings :
    • DFT studies reveal significant crystalline effects on geometry and electronic properties. The oxygen bridge atom plays a critical role in stabilizing the aromatic system .
    • NMR shifts indicate stronger aromatic ring perturbations compared to aliphatic regions, highlighting substituent-driven electronic redistribution .
  • Contrast with 2,4,5-Tris(benzyloxy)benzaldehyde: The trisubstituted analogue exhibits greater steric bulk and electron density, which may reduce solubility in polar solvents but enhance stability in nonpolar environments.
3,4,5-Tris(dodecyloxy)benzaldehyde
  • Structure : Three dodecyloxy (C₁₂H₂₅O) groups at the 3,4,5-positions.
  • Key Differences: Long alkyl chains increase hydrophobicity, making this compound suitable for lipid-based nanomaterials or surfactants . Reduced crystallinity compared to benzyloxy derivatives due to flexible alkyl chains .
2,4,5-Trimethoxybenzaldehyde
  • Structure : Methoxy (-OCH₃) groups at the 2,4,5-positions.
  • Key Differences :
    • Methoxy groups are smaller and more electron-withdrawing than benzyloxy, leading to altered reactivity in electrophilic substitutions .
    • Lower molecular weight (240.25 g/mol) compared to 2,4,5-Tris(benzyloxy)benzaldehyde (454.52 g/mol), impacting vapor pressure and solubility .
3,4,5-Tris(benzyloxy)benzaldehyde (Compound 33)
  • Synthetic Utility : Used in microwave-assisted synthesis of MAO-B inhibitors. The aldehyde group facilitates hydrazone formation with isatin derivatives, enabling selective enzyme inhibition .
2,4,5-Trichlorobenzaldehyde
  • Structure : Chlorine atoms at the 2,4,5-positions.
  • Key Contrast :
    • Chlorine’s electronegativity increases susceptibility to nucleophilic aromatic substitution, unlike the benzyloxy groups’ electron-donating nature .
    • Higher melting point (209–211°C) due to stronger intermolecular forces compared to benzyloxy derivatives .
Isatin-Benzyloxy Hydrazones
  • Activity : Selective MAO-B inhibitors with IC₅₀ values < 10 nM. The tris(benzyloxy) motif enhances lipophilicity, improving blood-brain barrier penetration .
  • Comparison with Non-Benzyloxy Analogues: Methoxy or hydroxy substituents (e.g., 4',6-dimethoxyaurone) show weaker MAO-B inhibition due to reduced steric bulk and altered electronic profiles .

Data Table: Key Properties of Selected Analogues

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications
2,4,5-Tris(benzyloxy)benzaldehyde 3× -OCH₂C₆H₅ 454.52 Low in H₂O, high in DMF MAO inhibitors, polymer synthesis
4-(Benzyloxy)benzaldehyde 1× -OCH₂C₆H₅ 212.24 Moderate in EtOAc Crystallography studies
3,4,5-Tris(dodecyloxy)benzaldehyde 3× -OC₁₂H₂₅ 659.08 Insoluble in H₂O Nanostructured materials
2,4,5-Trimethoxybenzaldehyde 3× -OCH₃ 240.25 High in EtOH Flavor/fragrance industry
2,4,5-Trichlorobenzaldehyde 3× -Cl 209.46 Low in H₂O Agrochemical intermediates

Biological Activity

2,4,5-Tris(benzyloxy)benzaldehyde is an organic compound notable for its structure, which includes three benzyloxy groups attached to a benzaldehyde core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 2,4,5-Tris(benzyloxy)benzaldehyde typically involves the formylation of 2,4,5-Tris(benzyloxy)benzene using methods such as the Vilsmeier-Haack reaction. This reaction employs a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to achieve selective formylation at the desired position.

The biological activity of 2,4,5-Tris(benzyloxy)benzaldehyde is attributed to its functional groups that allow interactions with various molecular targets. These interactions can include:

  • Covalent bonding : The aldehyde group can form covalent bonds with nucleophiles.
  • Hydrogen bonding : The presence of hydroxyl or amine groups in biological targets can lead to hydrogen bonding interactions.
  • Van der Waals forces : The hydrophobic nature of the benzyloxy groups may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Enzyme Interactions

Research indicates that 2,4,5-Tris(benzyloxy)benzaldehyde can serve as a probe in biochemical assays to study enzyme interactions. Its structure allows it to influence enzyme activity through competitive inhibition or other mechanisms depending on the target enzyme.

Neuroprotective Effects

A related compound, 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole, demonstrated significant neuroprotective effects against oxidative stress and neuroinflammation. This suggests that similar derivatives of 2,4,5-Tris(benzyloxy)benzaldehyde may also exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B), which is relevant for conditions like Parkinson's disease .

Cytotoxicity Studies

In vitro studies have shown that compounds with a similar benzyloxybenzaldehyde scaffold exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives displayed IC50 values indicating their effectiveness in inhibiting cell growth. The presence of the aldehyde functionality was crucial for maintaining cytotoxic activity .

Study on MAO-B Inhibition

A study focused on the MAO-B inhibitory activity of related compounds found that certain derivatives exhibited potent inhibition with IC50 values lower than those of established drugs like rasagiline. This highlights the potential of 2,4,5-Tris(benzyloxy)benzaldehyde and its derivatives in treating neurodegenerative diseases through selective MAO-B inhibition .

Antioxidative Properties

Another investigation into related compounds revealed significant antioxidative effects measured by their ability to scavenge free radicals. These findings suggest that 2,4,5-Tris(benzyloxy)benzaldehyde may possess similar antioxidative properties, contributing to its neuroprotective potential .

Comparative Analysis

To better understand the unique properties of 2,4,5-Tris(benzyloxy)benzaldehyde compared to similar compounds, a comparison table can be useful:

CompoundAldehyde GroupBenzyloxy GroupsMAO-B InhibitionCytotoxicity (IC50 μM)
2,4,5-Tris(benzyloxy)benzaldehydePresent3PotentialTBD
2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazolePresent1Strong (0.062)TBD
2,4,6-Tris(benzyloxy)benzaldehydePresent3ModerateTBD

Q & A

Q. What safety protocols are essential for handling 2,4,5-Tris(benzyloxy)benzaldehyde in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential sensitization (refer to GHS hazard codes). Store away from oxidizing agents (e.g., peroxides) to prevent exothermic decomposition. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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